molecular formula C15H21NO4S B14564107 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- CAS No. 61709-96-4

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14564107
CAS No.: 61709-96-4
M. Wt: 311.4 g/mol
InChI Key: VTZMBKNXUFHONK-UHFFFAOYSA-N
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Description

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- is a complex heterocyclic compound that features a unique fusion of pyrano and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrano precursor with an oxazepine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are being explored to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- is unique due to its specific fusion of pyrano and oxazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

61709-96-4

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine

InChI

InChI=1S/C15H21NO4S/c1-12-4-6-14(7-5-12)21(17,18)16-8-10-20-15-13(11-16)3-2-9-19-15/h4-7,13,15H,2-3,8-11H2,1H3

InChI Key

VTZMBKNXUFHONK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3C(C2)CCCO3

Origin of Product

United States

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